

ME1111: A Technical Deep Dive into a Novel Topical Antifungal for Onychomycosis

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Compound of Interest		
Compound Name:	ME1111	
Cat. No.:	B608955	Get Quote

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Abstract

ME1111 is a novel, small-molecule antifungal agent currently in development for the topical treatment of onychomycosis, a common and difficult-to-treat fungal infection of the nail. Developed by Meiji Seika Pharma Co., Ltd., ME1111 has demonstrated potent in vitro activity against a range of dermatophytes, the primary causative agents of onychomycosis. Its low molecular weight facilitates excellent nail penetration, a critical attribute for topical onychomycosis therapies. The mechanism of action of ME1111 has been identified as the selective inhibition of succinate dehydrogenase (complex II) in the fungal mitochondrial electron transport chain, leading to the disruption of fungal respiration and cell death. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, in vitro and in vivo efficacy, and clinical development of ME1111.

Discovery and Development

ME1111 was identified through a screening program of an in-house compound library designed to discover novel antifungal agents with excellent nail penetration properties. The lead compound, a phenyl-pyrazole derivative, was optimized through structure-activity relationship (SAR) studies to yield **ME1111**.

Mechanism of Action: Targeting Fungal Respiration





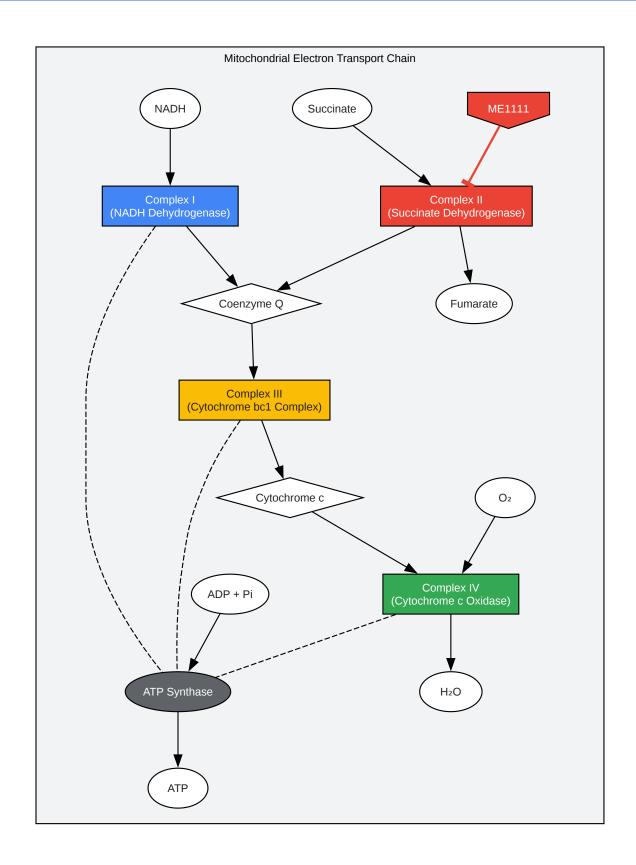


ME1111 exerts its antifungal activity through the specific inhibition of succinate dehydrogenase (SDH), also known as complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH complex, **ME1111** blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting fungal respiration and ATP production, ultimately leading to fungal cell death.

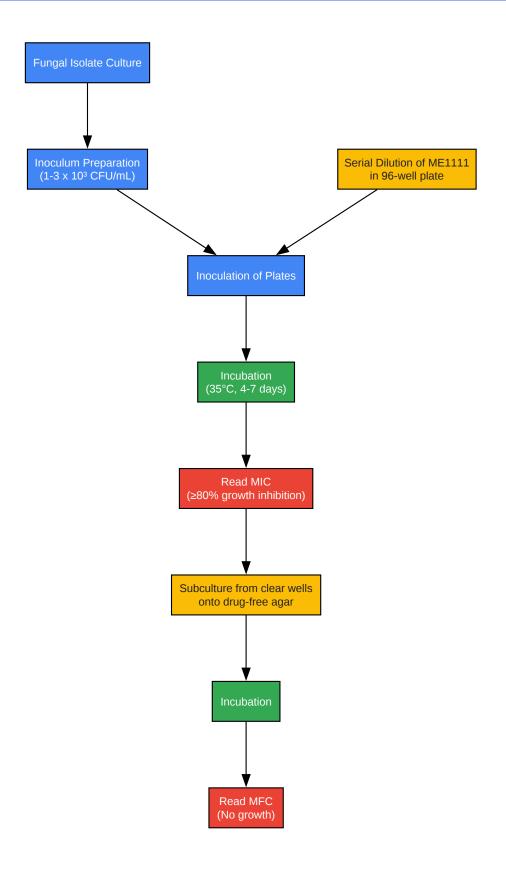
Biochemical studies have demonstrated that **ME1111** is a highly selective inhibitor of dermatophyte SDH. The 50% inhibitory concentrations (IC50) of **ME1111** against SDH from Trichophyton rubrum and Trichophyton mentagrophytes are significantly lower than those for human SDH, indicating a favorable selectivity profile.

Signaling Pathway Diagram









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